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Compound of Interest

Compound Name: PBDA

Cat. No.: B1210302 Get Quote

An In-depth Technical Guide to the Chemical Structure of PBDA

Introduction
The acronym "PBDA" is not universally unique and can refer to at least two distinct chemical

entities: Pentabromodiphenyl ether and 4,4'-Phosphonicobis(butane-1,3-dicarboxylic acid). Due

to the extensive availability of scientific literature and data for Pentabromodiphenyl ether, a

well-known class of brominated flame retardants, this guide will focus primarily on its chemical

structure and properties. The limited available information for 4,4'-Phosphonicobis(butane-1,3-

dicarboxylic acid) will be presented separately.

Part 1: Pentabromodiphenyl Ether (PBDE)
Pentabromodiphenyl ether (pentaBDE) is a member of the polybrominated diphenyl ethers

(PBDEs), a group of organobromine compounds that have been widely used as flame

retardants in a variety of consumer products.[1][2] Due to their persistence in the environment

and potential health risks, their production and use have been restricted under international

agreements like the Stockholm Convention.[1][3]

Chemical Structure
The general chemical structure of a pentabromodiphenyl ether consists of a diphenyl ether

molecule substituted with five bromine atoms. The bromine atoms can be attached to various

positions on the two phenyl rings, leading to a number of different isomers, or congeners.[2]

Commercial pentaBDE products are not a single compound but rather a mixture of several
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PBDE congeners, with 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) and 2,2',4,4',5-

pentabromodiphenyl ether (BDE-99) being the most abundant.[2]

The IUPAC name for a specific pentaBDE isomer will denote the positions of the bromine

atoms. For instance, BDE-99 is named 1,2,4-tribromo-5-(2,4-dibromophenoxy)benzene.

Key Isomers in Commercial PentaBDE Mixtures:

BDE-47 (2,2',4,4'-Tetrabromodiphenyl ether): While technically a tetrabromodiphenyl ether, it

is a major component of the commercial pentaBDE mixture.

BDE-99 (2,2',4,4',5-Pentabromodiphenyl ether): A prominent pentabrominated congener in

technical mixtures.

BDE-100 (2,2',4,4',6-Pentabromodiphenyl ether): Another pentabrominated congener found

in commercial products.[4]

The SMILES (Simplified Molecular-Input Line-Entry System) notation for two common

pentabromodiphenyl ether isomers are:

2,2',4,4',5-Pentabromodiphenyl ether (BDE-99):

C1=CC(=C(C=C1Br)Br)OC2=CC(=C(C=C2Br)Br)Br[2]

2,2',4,4',6-Pentabromodiphenyl ether (BDE-100):

C1=CC(=C(C=C1Br)Br)OC2=C(C=C(C=C2Br)Br)Br[2]

Physicochemical Properties
The physical and chemical properties of pentabromodiphenyl ethers can vary slightly between

different congeners. The commercial pentaBDE mixture is typically a viscous white to amber-

colored liquid.[1]
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Property Value Congener/Mixture

Molecular Formula C₁₂H₅Br₅O All PentaBDE Isomers

Molecular Weight 564.7 g/mol All PentaBDE Isomers

Appearance
Viscous white to amber-

colored liquid
Commercial Mixture

Density 2.25-2.28 g/cm³ Commercial Mixture

Melting Point -7 to 3 °C Commercial Mixture

Boiling Point Decomposes Commercial Mixture

Water Solubility Very low General

Log K_ow_
High (indicative of

bioaccumulation potential)
General

Experimental Protocols
Synthesis of Pentabromodiphenyl Ethers

The synthesis of specific PBDE congeners for research and as analytical standards often

involves the Ullmann condensation or related coupling reactions. A general approach involves

the coupling of a bromophenol with a symmetrical brominated diphenyliodonium salt.[5]

Another synthetic route is the bromination of mono- or diaminodiphenyl ethers followed by

diazotization and reduction of the amino group(s).[6]

Example Synthetic Step (Ullmann Condensation): A brominated phenol is reacted with a

brominated benzene in the presence of a copper catalyst and a base at elevated

temperatures. The specific reactants and reaction conditions are chosen to yield the desired

congener.

Analytical Methods for the Determination of Pentabromodiphenyl Ethers

The analysis of PBDEs in environmental and biological samples is typically performed using

gas chromatography coupled with mass spectrometry (GC/MS).
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EPA Method 1614: This method is designed for the determination of brominated diphenyl

ethers in various matrices such as water, soil, sediment, and tissue. It utilizes high-resolution

gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) for the sensitive and

selective detection of PBDE congeners.[7]

Sample Preparation: Extraction of PBDEs from solid matrices can be achieved through

methods like Soxhlet extraction or pressurized liquid extraction (PLE). The extracts then

undergo a cleanup procedure, which may involve techniques like gel permeation

chromatography (GPC) and solid-phase extraction (SPE) to remove interfering substances

before GC/MS analysis.[1][3]

GC/MS Conditions: A common setup involves a capillary GC column (e.g., DB-5ms) and a

mass spectrometer operating in electron capture negative ionization (ECNI) mode, which

provides excellent sensitivity for halogenated compounds.[8]

Signaling Pathways
Polybrominated diphenyl ethers have been shown to interfere with various biological signaling

pathways, most notably the thyroid hormone and retinoic acid signaling pathways. This

disruption is a key concern for their potential neurodevelopmental toxicity.
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Caption: Disruption of Thyroid and Retinoic Acid Signaling by PBDEs.

Part 2: 4,4'-Phosphonicobis(butane-1,3-dicarboxylic
acid)
There is significantly less publicly available information for the chemical abbreviated as PBDA,

which stands for 4,4'-Phosphonicobis(butane-1,3-dicarboxylic acid).

Chemical Structure
Molecular Formula: C₁₂H₁₉O₁₀P[9]

Molecular Weight: 354.25 g/mol [10]

IUPAC Name: 2-[[2,4-dicarboxybutyl(hydroxy)phosphoryl]methyl]pentanedioic acid[9]
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SMILES: C(CC(=O)O)C(CP(=O)(CC(CCC(=O)O)C(=O)O)O)C(=O)O[9]

InChI: InChI=1S/C12H19O10P/c13-9(14)3-1-7(11(17)18)5-23(21,22)6-8(12(19)20)2-4-

10(15)16/h7-8H,1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22)[9]

Physicochemical Properties, Experimental Protocols,
and Signaling Pathways
Based on a comprehensive search of publicly available scientific databases, detailed

information regarding the physicochemical properties (e.g., melting point, boiling point,

solubility), experimental protocols for synthesis and analysis, and any known involvement in

biological signaling pathways for 4,4'-Phosphonicobis(butane-1,3-dicarboxylic acid) is not

readily available.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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